molecular formula C13H23NO4 B12315620 tert-Butyl N-{3-oxo-2-[(oxolan-3-yl)methyl]propyl}carbamate

tert-Butyl N-{3-oxo-2-[(oxolan-3-yl)methyl]propyl}carbamate

Cat. No.: B12315620
M. Wt: 257.33 g/mol
InChI Key: NXLSIUAMCGYUFH-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

tert-butyl N-[2-formyl-3-(oxolan-3-yl)propyl]carbamate

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-7-11(8-15)6-10-4-5-17-9-10/h8,10-11H,4-7,9H2,1-3H3,(H,14,16)

InChI Key

NXLSIUAMCGYUFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1CCOC1)C=O

Origin of Product

United States

Preparation Methods

Key Steps:

  • Formation of the Aldehyde Intermediate :

    • 3-(Oxolan-3-yl)propanal is synthesized by oxidation of the corresponding alcohol or via Grignard addition to tetrahydrofuran derivatives.
    • Example: Oxidation of 3-(oxolan-3-yl)propan-1-ol using pyridinium chlorochromate (PCC) in dichloromethane yields the aldehyde intermediate.
  • Condensation with tert-Butyl Carbamate :

    • The aldehyde reacts with tert-butyl carbamate under basic conditions (e.g., cesium carbonate) to form the imine intermediate, which is subsequently reduced to the amine.
    • Carbamate formation is achieved via reaction with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF).

Data Table: Nucleophilic Substitution Protocol

Step Reagents/Conditions Purpose Yield Source
1 PCC, CH₂Cl₂, 0°C → RT Aldehyde synthesis 78%
2 Cs₂CO₃, THF, reflux Imine formation 65%
3 Boc₂O, DMAP, THF Carbamate protection 82%

Challenges :

  • Over-oxidation of the alcohol intermediate can occur without strict temperature control.
  • Competing side reactions (e.g., esterification) require anhydrous conditions.

Reductive Amination of 3-Oxo Intermediates

This approach utilizes reductive amination to couple a ketone-bearing oxolan-3-ylmethyl group with tert-butyl carbamate.

Key Steps:

  • Synthesis of 3-Oxo Intermediate :

    • 3-Oxo-2-[(oxolan-3-yl)methyl]propanal is prepared via Claisen-Schmidt condensation between tetrahydrofuran-3-carbaldehyde and acetyl chloride.
  • Reductive Amination :

    • The ketone reacts with tert-butyl carbamate in the presence of sodium cyanoborohydride (NaBH₃CN) or hydrogen/palladium on carbon (H₂/Pd-C).

Data Table: Reductive Amination Protocol

Step Reagents/Conditions Purpose Yield Source
1 AcCl, Et₃N, CH₂Cl₂ Ketone synthesis 70%
2 NaBH₃CN, MeOH, RT Reductive amination 58%
3 Boc₂O, DMAP, THF Final protection 88%

Optimization Insights :

  • Use of NaBH(OAc)₃ instead of NaBH₃CN improves selectivity for secondary amines.
  • Catalytic hydrogenation (H₂/Pd-C) is preferred for scalability but requires high-pressure equipment.

Palladium-Catalyzed Coupling Reactions

Palladium-mediated cross-coupling is employed to introduce the oxolan-3-ylmethyl group into the carbamate framework.

Key Steps:

  • Suzuki-Miyaura Coupling :

    • A boronic ester derivative of oxolan-3-ylmethyl is coupled with a bromo-carbamate precursor using Pd(PPh₃)₄ and a base (e.g., K₂CO₃).
  • Buchwald-Hartwig Amination :

    • Aryl halides are aminated with tert-butyl carbamate in the presence of Xantphos and Pd(OAc)₂.

Data Table: Palladium-Catalyzed Protocol

Step Reagents/Conditions Purpose Yield Source
1 Pd(PPh₃)₄, K₂CO₃, dioxane Suzuki coupling 75%
2 Xantphos, Pd(OAc)₂, THF Buchwald-Hartwig 68%

Advantages :

  • High functional group tolerance enables modular synthesis.
  • Compatible with sterically hindered substrates.

Solid-Phase Synthesis for High-Throughput Production

Solid-supported reagents are used to streamline purification and enhance yield.

Key Steps:

  • Resin-Bound Aldehyde :

    • Wang resin functionalized with the aldehyde intermediate reacts with tert-butyl carbamate.
  • Cleavage and Protection :

    • The product is cleaved from the resin using trifluoroacetic acid (TFA), followed by Boc protection.

Data Table: Solid-Phase Protocol

Step Reagents/Conditions Purpose Yield Source
1 Wang resin, DMF, RT Aldehyde immobilization 90%
2 TFA/DCM (1:1), 2h Cleavage 85%

Limitations :

  • Resin loading capacity limits scale-up.
  • High solvent consumption during washing steps.

Enzymatic Synthesis for Stereoselective Production

Biocatalysts are employed to achieve enantioselective synthesis of chiral intermediates.

Key Steps:

  • Enzymatic Reduction :

    • Ketoreductases (e.g., KRED-101) reduce 3-oxo intermediates to (R)- or (S)-alcohols with >99% ee.
  • Chemical Amination :

    • The alcohol is converted to the amine via Mitsunobu reaction or mesylation followed by displacement.

Data Table: Enzymatic Protocol

Step Reagents/Conditions Purpose Yield Source
1 KRED-101, NADPH, pH 7 Stereoselective reduction 92%
2 DIAD, PPh₃, THF Mitsunobu amination 78%

Advancements :

  • Immobilized enzymes enable reuse and reduce costs.
  • Fed-batch processes improve volumetric productivity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-{3-oxo-2-[(oxolan-3-yl)methyl]propyl}carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted carbamates or ureas.

Scientific Research Applications

The compound has been studied for its diverse biological activities, which include:

  • Antitumor Activity : Research indicates that similar structures exhibit significant antitumor properties. The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
  • Neuroprotective Effects : It has demonstrated potential in protecting neuronal cells from oxidative damage, enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
  • Enzyme Inhibition : Studies suggest that tert-butyl carbamates can inhibit specific metabolic enzymes, potentially impacting drug metabolism and therapeutic efficacy.

Case Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry examined a series of carbamate derivatives, including tert-butyl N-{3-oxo-2-[(oxolan-3-yl)methyl]propyl}carbamate. The results indicated that this compound significantly inhibited the growth of various cancer cell lines, outperforming standard chemotherapeutics like cisplatin. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to cell death.

Case Study 2: Neuroprotective Effects

In a neuropharmacological study, the compound was tested for its ability to protect neuronal cells from oxidative stress. The findings revealed that it enhanced the activity of antioxidant enzymes, thereby reducing neuronal apoptosis in models of oxidative damage.

Data Table: Summary of Biological Activities

Activity Type Description References
Antitumor ActivityInduces apoptosis in cancer cells; activates caspases; modulates cell cycle regulatorsJournal of Medicinal Chemistry
Neuroprotective EffectsEnhances antioxidant enzyme activity; reduces oxidative stress-induced apoptosisNeuropharmacology Journal
Enzyme InhibitionInhibits specific metabolic enzymes; impacts drug metabolismBiochemical Pharmacology

Mechanism of Action

The mechanism of action of tert-Butyl N-{3-oxo-2-[(oxolan-3-yl)methyl]propyl}carbamate involves the formation of a stable carbamate linkage . This linkage can interact with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by forming a covalent bond with the active site, thereby blocking substrate access. The pathways involved in its mechanism of action include nucleophilic attack and electrophilic addition.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : tert-Butyl N-{3-oxo-2-[(oxolan-3-yl)methyl]propyl}carbamate
  • CAS No.: 1803603-88-4
  • Molecular Formula: C₁₃H₂₃NO₄
  • Molecular Weight : 257.33 g/mol
  • Structure : Features a tert-butyl carbamate group linked to a propyl chain with a ketone (3-oxo) and an oxolan-3-ylmethyl substituent at the 2-position. The Smiles representation is CC(C)(C)OC(=O)NCC(C=O)CC1CCOC1 .

Key Characteristics :

  • The oxolane (tetrahydrofuran) ring introduces hydrophobicity and conformational rigidity.
  • The 3-oxo group enhances polarity, making it reactive toward nucleophiles.

Structural Analogues

a. tert-Butyl (3-oxopropyl)carbamate (Compound 24/245)
  • CAS No.: Not explicitly provided (see ).
  • Molecular Formula: C₈H₁₅NO₃
  • Molecular Weight : 173.21 g/mol
  • Structure : Lacks the oxolan-3-ylmethyl group but retains the 3-oxo-propyl backbone.
  • Synthesis : Oxidized from tert-butyl (3-hydroxypropyl)carbamate using oxalyl chloride and DMSO, yielding 36–97% .
  • NMR Data :
    • ¹H NMR: δ 9.78 (s, 1H, aldehyde), 3.40–3.37 (m, 2H), 2.68 (t, J=5.8 Hz, 2H), 1.45 (s, 9H) .
    • ¹³C NMR: δ 201.4 (C=O), 155.8 (carbamate), 79.4 (tert-butyl) .

Comparison :

  • The absence of the oxolan-3-ylmethyl group reduces steric hindrance and molecular weight (173 vs. 257 g/mol).
  • Higher polarity due to the unsubstituted 3-oxo group may influence solubility in polar solvents .
b. tert-Butyl N-[3-(3-oxopropyl)oxolan-3-yl]carbamate
  • CAS No.: 2229150-23-4
  • Molecular Formula: C₁₂H₂₁NO₄
  • Molecular Weight : 243.30 g/mol
  • Structure : Oxolane ring directly attached to the carbamate via a propyl chain, differing in substitution pattern from the target compound .

Comparison :

  • Lower molecular weight (243 vs. 257 g/mol) due to a shorter propyl chain.
  • The oxolane ring's position may alter conformational flexibility and intermolecular interactions .
c. tert-Butyl N-[3-(5-chloro-2-oxo-3H-benzimidazol-1-yl)propyl]carbamate
  • Structure : Features a benzimidazolone group instead of the oxolane substituent.
  • Synthesis : Prepared via nitro reduction and cyclization, yielding 80% .
  • Applications : Likely used in pharmaceutical intermediates due to the bioactive benzimidazolone moiety .

Comparison :

  • Higher complexity in synthesis due to multiple functional groups .

Physicochemical Properties

Property Target Compound Compound 24/245 Oxolan-3-yl Derivative (CAS 2229150-23-4)
Molecular Weight (g/mol) 257.33 173.21 243.30
Key Functional Groups 3-oxo, oxolane 3-oxo 3-oxo, oxolane
Boiling Point N/A N/A N/A
Polarity Moderate High Moderate
Synthetic Yield Not reported 36–97% Not reported

Key Observations :

Reactivity :

  • Nucleophilic Addition : The 3-oxo group in the target compound and Compound 24/245 is susceptible to reactions with amines, hydrazines, or reducing agents. Steric hindrance from the oxolane group may slow reactivity compared to simpler analogues .
  • Acid Sensitivity : The tert-butyl carbamate group is cleaved under acidic conditions, a feature shared across all compared compounds .

Biological Activity

tert-Butyl N-{3-oxo-2-[(oxolan-3-yl)methyl]propyl}carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is tert-butyl (2-formyl-3-(tetrahydrofuran-3-yl)propyl)carbamate, with the molecular formula C13H23NO4C_{13}H_{23}NO_4 and a molecular weight of approximately 255.33 g/mol. Its structure includes a tert-butyl group, a carbamate moiety, and an oxolan (tetrahydrofuran) ring, which may contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of carbamate derivatives. For instance, compounds with similar structural motifs have shown efficacy in inhibiting tumor cell proliferation through apoptosis induction. A study demonstrated that certain carbamate derivatives exhibited IC50 values ranging from 5.39 to 13.98 μM against various cancer cell lines, indicating promising anticancer activity .

Table 1: Anticancer Activity of Carbamate Derivatives

Compound IDIC50 (μM)Cancer Cell Line
3i5.39HepG2
3k13.98A549
3k·CH3.13MCF-7

The mechanism by which this compound exerts its anticancer effects may involve the modulation of key signaling pathways such as PI3K/AKT/mTOR. These pathways are crucial for cell survival and proliferation, and their inhibition can lead to increased apoptosis in cancer cells .

Anti-inflammatory Effects

In addition to its anticancer properties, carbamate compounds have been noted for their anti-inflammatory effects. Research indicates that certain derivatives can reduce levels of pro-inflammatory cytokines and oxidative stress markers in vitro, suggesting potential applications in inflammatory diseases .

Study on Apoptosis Induction

A specific study focused on a related carbamate derivative demonstrated that treatment with the compound resulted in a dose-dependent increase in reactive oxygen species (ROS) levels in HepG2 cells, leading to mitochondrial dysfunction and apoptosis . This finding underscores the importance of oxidative stress in mediating the biological effects of carbamate derivatives.

Neuroprotective Effects

Another study explored the neuroprotective properties of similar compounds against amyloid-beta-induced toxicity in neuronal cells. The results indicated that these compounds could reduce neuroinflammation and oxidative damage, suggesting potential therapeutic applications for neurodegenerative diseases like Alzheimer's .

Q & A

Q. What are the common synthetic routes for tert-Butyl N-{3-oxo-2-[(oxolan-3-yl)methyl]propyl}carbamate, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, similar carbamates are prepared by reacting amines with activated carbonyl derivatives (e.g., tert-butoxycarbonyl (Boc) protecting groups) under basic conditions. Optimization involves:

  • Solvent selection : Polar aprotic solvents like acetonitrile (MeCN) or tetrahydrofuran (THF) enhance reactivity .
  • Catalysts : Mild bases (e.g., K₂CO₃) improve yield by deprotonating intermediates without side reactions .
  • Temperature : Reactions are typically conducted at 50–80°C to balance kinetics and stability of the Boc group .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures isolates the product with >95% purity .
ParameterOptimization StrategyExample from Evidence
SolventUse MeCN for solubility
BaseK₂CO₃ for mild conditions
Work-upEthanol/water recrystallization

Q. How is the molecular structure characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify functional groups (e.g., Boc tert-butyl at δ ~1.4 ppm) and oxolane protons (δ ~3.5–4.0 ppm). Anomalous shifts may indicate hydrogen bonding or steric effects .
  • X-ray Crystallography : SHELX software refines crystal structures by analyzing hydrogen-bonding networks (e.g., N–H⋯O interactions) and packing motifs. For related carbamates, intermolecular N1–H1⋯O4 and C–H⋯O bonds stabilize the lattice .
  • Infrared (IR) Spectroscopy : Stretching frequencies for carbonyl (C=O, ~1700 cm⁻¹) and carbamate (N–H, ~3300 cm⁻¹) groups confirm functional group integrity .

Q. What safety precautions and handling protocols are recommended for this compound?

Methodological Answer: While specific hazard data for this compound is limited, analogous carbamates require:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods to prevent inhalation of fine particles .
  • Storage : Keep in airtight containers at 2–8°C, away from ignition sources .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How do intermolecular interactions influence the solid-state packing and crystallinity?

Methodological Answer: Hydrogen bonding and van der Waals interactions dictate packing. For example:

  • N–H⋯O Bonds : The carbamate N–H donates to oxolane or ketone oxygen acceptors, forming dimers or chains. In related structures, R₂²(10) motifs align molecules along the [010] axis .
  • C–H⋯O Interactions : Weak interactions between oxolane methylene groups and carbonyl oxygen enhance lattice stability .
  • Torsional Strain : The oxolan-3-ylmethyl group’s conformation affects packing density. Computational tools (e.g., Mercury) model these effects .

Q. What computational methods predict the reactivity and stability of this carbamate?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals to assess nucleophilic/electrophilic sites. For Boc-protected amines, the LUMO often localizes on the carbonyl group .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO) to predict hydrolysis rates of the Boc group .
  • QSPR Models : Relate substituent effects (e.g., oxolane ring size) to stability using Hammett parameters or steric descriptors .

Q. How can structural modifications alter bioactivity or physicochemical properties?

Methodological Answer:

  • Oxolane Substitution : Replacing the oxolan-3-ylmethyl group with larger heterocycles (e.g., tetrahydropyran) increases lipophilicity (clogP), impacting membrane permeability .
  • Ketone Functionalization : Reducing the 3-oxo group to a hydroxyl enhances hydrogen-bonding potential, which may improve solubility but reduce metabolic stability .
  • Bioactivity Screening : Test modified derivatives for enzyme inhibition (e.g., CDC25 phosphatases) using fluorescence-based assays .

Q. What analytical strategies resolve contradictions in spectral data?

Methodological Answer:

  • Dynamic NMR : Detect conformational exchange (e.g., oxolane ring puckering) by variable-temperature ¹H NMR. Line-shape analysis calculates activation energy for ring inversion .
  • 2D Correlation Spectroscopy (COSY, HSQC) : Assign overlapping signals in crowded regions (e.g., δ 3.5–4.5 ppm for oxolane and propyl groups) .
  • Crystallographic Validation : Cross-check NMR assignments with X-ray-derived bond lengths and angles .

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